molecular formula C5H9NO4 B2863958 3-[(Methoxycarbonyl)amino]propanoic acid CAS No. 158213-81-1

3-[(Methoxycarbonyl)amino]propanoic acid

Cat. No.: B2863958
CAS No.: 158213-81-1
M. Wt: 147.13
InChI Key: IMMVCLVAEGHEIC-UHFFFAOYSA-N
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Description

3-[(Methoxycarbonyl)amino]propanoic acid is an organic compound with the molecular formula C5H9NO4 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a methoxycarbonylamino group

Scientific Research Applications

3-[(Methoxycarbonyl)amino]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Safety and Hazards

The safety information for 3-[(Methoxycarbonyl)amino]propanoic acid indicates that it has hazard codes H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Methoxycarbonyl)amino]propanoic acid typically involves the reaction of propanoic acid derivatives with methoxycarbonylating agents

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and subsequent amination processes. The reaction conditions are optimized to achieve high yields and purity, often involving the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(Methoxycarbonyl)amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like ammonia (NH3) and amines are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-[(Methoxycarbonyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity and affect metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropanoic acid: Lacks the methoxycarbonyl group, resulting in different reactivity and applications.

    3-(Methoxycarbonyl)propanoic acid: Similar structure but lacks the amino group, affecting its chemical behavior.

    N-Methyl-3-aminopropanoic acid: Contains a methyl group instead of a methoxycarbonyl group, leading to different properties.

Uniqueness

3-[(Methoxycarbonyl)amino]propanoic acid is unique due to the presence of both the methoxycarbonyl and amino groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-(methoxycarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-10-5(9)6-3-2-4(7)8/h2-3H2,1H3,(H,6,9)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMVCLVAEGHEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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